Scientific Field: Photoluminescence and Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the field of photoluminescence and crystal engineering to enhance the luminescence of single-benzene fluorescent molecules. This is particularly useful for red-emissive molecules, which often suffer from an aggregation-induced quenching effect under solid-state conditions .
Results or Outcomes: The use of 1,4-Diiodotetrafluorobenzene in this application results in enhanced emission. Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) .
Scientific Field: Phosphorescence and Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons .
Scientific Field: Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a ditopic perfluorinated iodobenzene for the cocrystallization of halopyridinium salts .
Scientific Field: Organic Synthesis
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole .
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used in the synthesis of 2,3,5,6-tetrafluoro-1,4-diiodobenzene .
Scientific Field: Crystal Engineering
Summary of the Application: 1,4-Diiodotetrafluorobenzene is used as a halogen bonding donor during the preparation of halogen bonded cocrystals .
1,2,4,5-Tetrafluoro-3,6-diiodobenzene (DITFB) is an aromatic organic compound belonging to the class of polyfluorinated aromatic compounds (PFCs) []. It serves as a valuable building block in the synthesis of other complex fluorinated organic molecules due to the presence of both fluorine and iodine atoms, which can be manipulated through various chemical reactions [].
DITFB possesses a benzene ring structure with alternating single and double bonds. Four fluorine atoms occupy the 1, 2, 4, and 5 positions of the ring, while iodine atoms are positioned at the 3 and 6 positions [, ]. This fluorinated structure grants the molecule unique properties, including high thermal and chemical stability due to the strong carbon-fluorine bonds []. The presence of iodine atoms introduces sites for further functionalization through C-I bond activation [].
Synthesis of DITFB is typically achieved through electrophilic aromatic substitution reactions. One reported method involves the reaction of 1,2,4,5-tetrafluorobenzene with iodine monochloride (ICl) under specific conditions [].
DITFB can participate in various coupling reactions to introduce new functional groups. For instance, Suzuki-Miyaura coupling allows the attachment of diverse organic moieties via carbon-carbon bond formation []. The C-I bonds can also be exploited for cross-coupling reactions with other aryl or vinyl groups [].
Due to the strong carbon-fluorine bonds, direct decomposition of DITFB at common laboratory temperatures is unlikely. However, under harsh conditions or in the presence of specific catalysts, the C-F bonds might undergo cleavage [].
Specific data on the melting point, boiling point, and solubility of DITFB is limited in available scientific literature. However, based on the structure, it is expected to be a colorless, crystalline solid with low solubility in water due to the presence of both fluorinated and iodinated groups []. DITFB is likely to be more soluble in organic solvents like dichloromethane or chloroform.
DITFB itself is not known to have a specific biological mechanism of action. However, the presence of the fluorine atoms can influence the properties of the final molecules synthesized using DITFB as a building block. Fluorination can enhance lipophilicity (fat solubility) and improve metabolic stability of the resulting compounds [].
Irritant